Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be related to the synthesis of "Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate" . Another study discusses the synthesis and antioxidant activity of some 2-Methoxyphenols derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods . A study also discusses the electron density distribution of a similar compound determined by single-crystal X-ray refinements .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are studies discussing the reactions of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a study discusses the electron density distribution, laplacian of electron density, and critical points of a similar compound .Scientific Research Applications
Crystal Structure Analysis
- Crystallography and Molecular Interactions : Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate plays a role in crystallography studies. For example, its derivative was used to study molecular inclinations and interactions in crystal structures, highlighting its utility in understanding molecular geometry and interactions (Cheng et al., 2022).
Organic Synthesis and Chemical Reactions
- Synthesis of Organic Compounds : This compound is integral in synthesizing various organic molecules. It has been used in the creation of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing its versatility in organic synthesis (Larionova et al., 2013).
- Asymmetric Reduction Studies : In biochemical research, ethyl 3-aryl-3-oxopropanoates, a category including this compound, have been used to study enantioselective reductions by fungi, contributing to our understanding of chiral compound synthesis (Salvi & Chattopadhyay, 2006).
- Polymerization Processes : It's been used in diradical polymerization studies, for instance, initiating the polymerization of acrylonitrile, demonstrating its role in polymer chemistry (Li et al., 1991).
Medicinal Chemistry and Drug Development
- Antimicrobial and Antioxidant Studies : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties, highlighting its potential in drug discovery (Raghavendra et al., 2016).
- Bioanalytical Method Development : In pharmaceutical research, this compound has been used to establish quantitative bioanalytical methods for studying inhibitors, emphasizing its role in drug development and pharmacokinetics (Nemani et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Efficiency : Its derivatives have been used in the study of corrosion inhibition, indicating its potential in material science and engineering applications (Djenane et al., 2019).
Mechanism of Action
Target of Action
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause significant changes . For instance, some indole derivatives have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
It’s worth noting that indole derivatives, which share some structural similarities, have been found to influence a variety of biochemical pathways .
Result of Action
For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
A study discusses the potential of a new hybrid compound of chalcone-salicylate, synthesized using a linker mode approach, as an anticancer agent candidate . This suggests that “Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate” and similar compounds could potentially be explored for their anticancer properties in future research.
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPPVAYPZOORBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374883 | |
Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27834-99-7 | |
Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27834-99-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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